

An In-depth Technical Guide to Cyclohexanecarbonitrile (CAS 766-05-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclohexanecarbonitrile*

Cat. No.: *B123593*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarbonitrile, also known as cyanocyclohexane, is a versatile organic compound with the chemical formula C₇H₁₁N.^[1]^[2]^[3] It is characterized by a cyclohexane ring bonded to a nitrile functional group. This colorless to pale yellow liquid serves as a crucial building block in organic synthesis, primarily as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.^[2]^[4] Its utility stems from the reactivity of the nitrile group, which can be readily transformed into other functional groups such as amines and carboxylic acids, allowing for the construction of more complex molecular architectures.^[1] This guide provides a comprehensive overview of the technical data and methodologies associated with **Cyclohexanecarbonitrile**, catering to the needs of researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Cyclohexanecarbonitrile** is essential for its safe handling, storage, and application in chemical reactions.

Property	Value	Reference(s)
CAS Number	766-05-2	[3]
Molecular Formula	C ₇ H ₁₁ N	[1][4][3]
Molecular Weight	109.17 g/mol	[1][3]
Appearance	Colorless to pale yellow liquid	[2][4]
Odor	Faint	[2][4]
Density	0.919 g/mL at 25 °C	
Melting Point	11 °C	[5]
Boiling Point	75-76 °C at 16 mmHg	[5]
Refractive Index (n _{20/D})	1.4505	[5]
Solubility	Low solubility in water; soluble in organic solvents like ethanol and ether.	[2][4]
InChI Key	VBWIZSYFQSOUFQ-UHFFFAOYSA-N	[6]
SMILES	N#CC1CCCCC1	[6]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of **Cyclohexanecarbonitrile**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Cyclohexanecarbonitrile** is characterized by a complex multiplet in the aliphatic region, corresponding to the protons of the cyclohexane ring.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.40 - 2.90	m	1H	CH-CN
1.30 - 2.00	m	10H	5 x CH ₂

Note: Specific peak assignments and coupling constants can be found in various spectral databases.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shift of the nitrile carbon is particularly diagnostic.

Chemical Shift (ppm)	Assignment
118.6 - 126.8	C≡N
20 - 40	Cyclohexane carbons

Note: The chemical shift of the nitrile carbon can vary depending on the stereochemistry (axial vs. equatorial) of the nitrile group on substituted cyclohexane rings.[1][2]

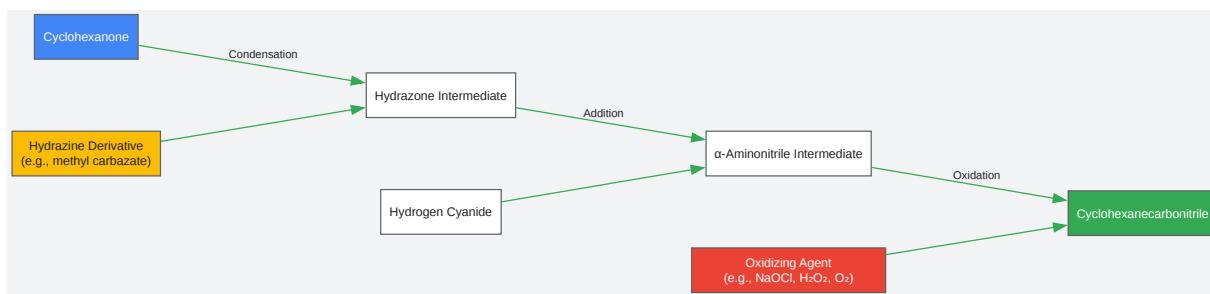
Infrared (IR) Spectroscopy

The IR spectrum of **Cyclohexanecarbonitrile** shows a characteristic absorption band for the nitrile group.

Wavenumber (cm ⁻¹)	Functional Group
2260 - 2220	C≡N (Nitrile stretch)
2950 - 2850	C-H (Alkyl stretch)

Mass Spectrometry

The mass spectrum of **Cyclohexanecarbonitrile** provides information about its molecular weight and fragmentation pattern upon ionization.


m/z	Interpretation
109	Molecular ion $[M]^+$
82	$[M - HCN]^+$
55	$[C_4H_7]^+$
41	$[C_3H_5]^+$ (Base Peak)

Synthesis of Cyclohexanecarbonitrile

Several synthetic routes to **Cyclohexanecarbonitrile** have been reported, with one-pot methods starting from cyclohexanone being particularly efficient.

One-Pot Synthesis from Cyclohexanone

This method involves the reaction of cyclohexanone with a hydrazine derivative, followed by cyanidation and subsequent oxidation.

[Click to download full resolution via product page](#)

One-pot synthesis of **Cyclohexanecarbonitrile** from Cyclohexanone.

Experimental Protocol: One-Pot Synthesis

Materials:

- Cyclohexanone
- Methyl carbazole
- Methanol
- Acetic acid
- Hydrogen cyanide (handle with extreme caution in a well-ventilated fume hood)
- Sodium hypochlorite solution or other suitable oxidizing agent
- Cyclohexane (for extraction)
- Anhydrous sodium sulfate

Procedure:

- **Hydrazone Formation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexanone and a slight molar excess of methyl carbazole in methanol containing a catalytic amount of acetic acid. Reflux the mixture for 1-2 hours. Monitor the reaction by TLC or GC until the cyclohexanone is consumed.
- **Cyanation:** Cool the reaction mixture to 0 °C in an ice bath. Slowly add a slight molar excess of hydrogen cyanide dropwise. Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
- **Oxidation:** Cool the mixture again to 0-10 °C. Slowly add an aqueous solution of sodium hypochlorite (or another suitable oxidizing agent) while maintaining the temperature below 20 °C. After the addition is complete, stir the reaction at room temperature for 1-2 hours.
- **Work-up and Purification:** Add water to the reaction mixture and extract with cyclohexane. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter

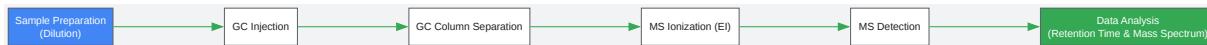
and concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **Cyclohexanecarbonitrile**.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for quality control and research applications involving **Cyclohexanecarbonitrile**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of **Cyclohexanecarbonitrile**.


Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

GC-MS Protocol:

- Sample Preparation: Prepare a dilute solution of **Cyclohexanecarbonitrile** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Injection: Inject a small volume (e.g., 1 μ L) of the sample into the GC inlet.
- GC Conditions:
 - Inlet Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV

- Mass Range: Scan from m/z 35 to 200.
- Data Analysis: Identify **Cyclohexanecarbonitrile** by its retention time and the characteristic fragmentation pattern in the mass spectrum.

[Click to download full resolution via product page](#)

Workflow for GC-MS analysis of **Cyclohexanecarbonitrile**.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of **Cyclohexanecarbonitrile**, particularly for monitoring reaction progress or assessing purity.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column

HPLC Protocol:

- Sample Preparation: Dissolve the sample in the mobile phase.
- Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase HPLC. The exact ratio can be optimized for best separation.
- HPLC Conditions:
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a low wavelength (e.g., 210 nm) due to the weak chromophore of the nitrile group.
 - Column Temperature: Ambient or controlled (e.g., 25 °C).

- Data Analysis: Quantify **Cyclohexanecarbonitrile** by comparing the peak area to a calibration curve prepared from standards of known concentration.

Biological Activity and Drug Development Potential

While **Cyclohexanecarbonitrile** itself has not been extensively studied for its biological activity, the cyclohexane scaffold and nitrile-containing molecules are prevalent in many biologically active compounds.

Derivatives of cyclohexane have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.^[7] The mechanism of action for some cyclohexane derivatives with anti-inflammatory effects involves the modulation of key signaling pathways and the inhibition of pro-inflammatory cytokine production, such as TNF- α and IL-6.^[2]

The nitrile group can act as a key pharmacophore or be a precursor to other functional groups in drug candidates. Organic nitriles can be metabolized in vivo to produce cyanide ions, which can inhibit cytochrome c oxidase and disrupt cellular respiration.^[6] This toxicological aspect is a critical consideration in the development of any nitrile-containing drug.

Given the versatility of the cyclohexane scaffold and the reactivity of the nitrile group, **Cyclohexanecarbonitrile** remains a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into the biological activities of **Cyclohexanecarbonitrile** and its derivatives is warranted to explore its full potential in drug discovery.

Safety Information

Cyclohexanecarbonitrile is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

- H301: Toxic if swallowed.^[8]
- H311: Toxic in contact with skin.

- H331: Toxic if inhaled.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[8\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[8\]](#)
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[\[8\]](#)
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

Cyclohexanecarbonitrile is a fundamentally important chemical intermediate with broad applications in organic synthesis. This guide has provided a detailed overview of its physicochemical properties, spectroscopic data, synthetic methodologies, and analytical procedures. While direct biological activity data for **Cyclohexanecarbonitrile** is limited, its structural motifs are present in numerous bioactive molecules, highlighting its potential as a scaffold in drug discovery programs. Researchers and professionals working with this compound should adhere to strict safety protocols due to its toxicity. The information compiled herein serves as a valuable technical resource to support the safe and effective use of **Cyclohexanecarbonitrile** in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From ^{13}C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Cyanocyclohexane | C7H11N | CID 69834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclohexanecarbonitrile (CAS 766-05-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123593#cyclohexanecarbonitrile-cas-number-766-05-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com